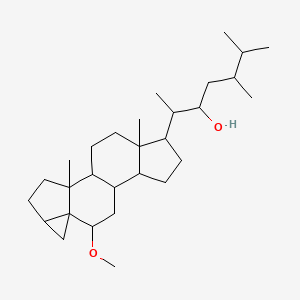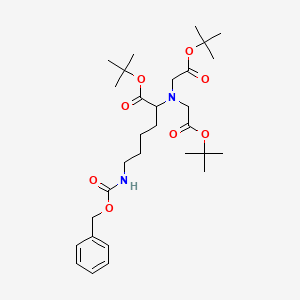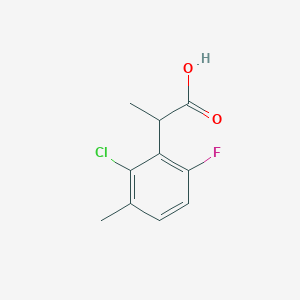
3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid: is an organic compound with the molecular formula C10H11ClFNO2 and a molecular weight of 231.65 g/mol This compound is characterized by the presence of an amino group, a butyric acid backbone, and a phenyl ring substituted with chlorine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling to form the phenyl ring . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The resulting intermediate is then subjected to further reactions to introduce the amino and butyric acid groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions: 3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The carbonyl group in the butyric acid moiety can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group can produce alcohols.
科学研究应用
Chemistry: In chemistry, 3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of halogenated phenyl rings on biological systems. It may serve as a model compound to investigate the interactions between halogenated aromatic compounds and biological macromolecules.
Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological activities. The presence of halogen atoms can influence the compound’s bioavailability and metabolic stability, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the halogenated phenyl ring can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.
Transporters: The compound may affect the function of membrane transporters, altering the transport of ions and molecules across cell membranes.
相似化合物的比较
4-Amino-3-(4-fluorophenyl)butyric Acid Hydrochloride: This compound has a similar structure but lacks the chlorine atom on the phenyl ring.
3-Chloro-4-fluorophenylboronic Acid: This compound contains the same halogenated phenyl ring but lacks the amino and butyric acid groups.
Uniqueness: The presence of both chlorine and fluorine atoms on the phenyl ring, along with the amino and butyric acid groups, makes 3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid unique
属性
分子式 |
C10H11ClFNO2 |
|---|---|
分子量 |
231.65 g/mol |
IUPAC 名称 |
3-amino-4-(3-chloro-4-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11ClFNO2/c11-8-4-6(1-2-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15) |
InChI 键 |
RKICFVYCMHSSCD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine](/img/structure/B12287882.png)

![N-(6-(tert-butylsulfonyl)-7-methoxyquinolin-4-yl)benzo[d]thiazol-5-amine](/img/structure/B12287893.png)

![N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B12287897.png)
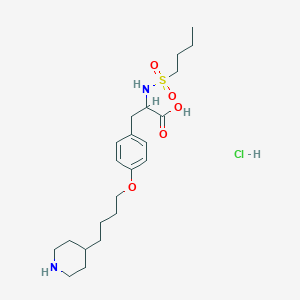

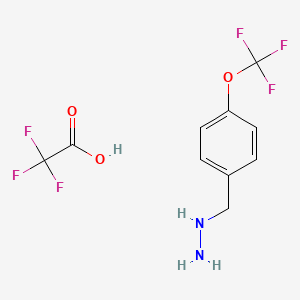

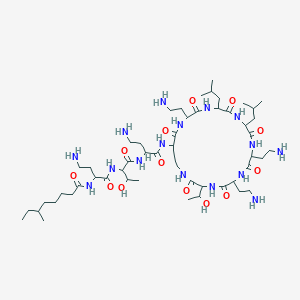
![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;dihydrochloride](/img/structure/B12287924.png)
